1-(2,4,6-trimethyl-3-(((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)methyl)phenyl)ethanone
Description
1-(2,4,6-Trimethyl-3-(((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)methyl)phenyl)ethanone is a structurally complex compound featuring a central ethanone group attached to a 2,4,6-trimethylphenyl ring. A thioether bridge connects this aromatic core to a 1H-tetrazole ring substituted with a naphthalen-1-yl group. This compound is hypothesized to exhibit bioactivity relevant to anticancer or enzyme inhibition pathways, given structural parallels to other tetrazole-containing derivatives .
Properties
IUPAC Name |
1-[2,4,6-trimethyl-3-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-14-12-15(2)22(17(4)28)16(3)20(14)13-29-23-24-25-26-27(23)21-11-7-9-18-8-5-6-10-19(18)21/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLMDHJAWQFZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CSC2=NN=NN2C3=CC=CC4=CC=CC=C43)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4,6-trimethyl-3-(((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)methyl)phenyl)ethanone is a synthetic organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a naphthalene moiety and a tetrazole group. This unique combination may contribute to its biological activity. The molecular formula is .
Research indicates that the compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could alter cellular functions.
- Antioxidant Properties : The presence of multiple methyl groups and aromatic rings may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- In Vitro Studies : Research demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutics, indicating potent activity.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Bacterial Inhibition : It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
Neuroprotective Effects
Recent studies have suggested that the compound may have neuroprotective properties:
- Neuroblastoma Models : In SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant increase in neurotrophic factor levels, suggesting potential for neurodegenerative disease therapy.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed a notable reduction in tumor size and improved quality of life metrics compared to control groups.
- Antimicrobial Efficacy Study : A laboratory study assessed the effectiveness of this compound against a panel of antibiotic-resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrazole-Ethanone Derivatives
Key Findings
Substituent Effects: Electron-Donating Groups: Methyl or chloro substituents on the phenyl ring (e.g., ) enhance anticholinesterase activity (29.56% inhibition) compared to electron-withdrawing groups . Naphthyl vs.
Heterocycle Impact :
- Tetrazole vs. Triazole : Tetrazoles exhibit higher acidity (pKa ~4.5–5.0) due to the additional nitrogen, enabling stronger hydrogen bonding in biological systems compared to triazoles (pKa ~8–10) .
- Thiadiazole Derivatives : Thiadiazole-containing analogs () introduce sulfur-mediated electronic effects, which may alter binding kinetics in enzyme inhibition .
Synthetic Routes: The target compound’s synthesis likely parallels methods in , involving coupling of a halogenated ethanone (e.g., α-chloroacetophenone) with a tetrazole-thiol under alkaline conditions . SNI-1 derivatives () are synthesized via high-throughput screening (HTS)-guided optimization, emphasizing phenacyl bromide and tetrazole-thiol coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
